2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a naphthalene core substituted with a 10,10-dichlorodecyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 3-methylnaphthalene-1,4-dione with 10,10-dichlorodecane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: The dichlorodecyl chain can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydroquinones.
Substitution: Amines or thioethers.
Scientific Research Applications
2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(10,10-Dichlorodecyl)-1,4-naphthoquinone
- 2-(10,10-Dichlorodecyl)-3-methyl-1,4-benzoquinone
- 2-(10,10-Dichlorodecyl)-3-methyl-1,4-anthraquinone
Uniqueness
2-(10,10-Dichlorodecyl)-3-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
110217-19-1 |
---|---|
Molecular Formula |
C21H26Cl2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(10,10-dichlorodecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H26Cl2O2/c1-15-16(11-7-5-3-2-4-6-8-14-19(22)23)21(25)18-13-10-9-12-17(18)20(15)24/h9-10,12-13,19H,2-8,11,14H2,1H3 |
InChI Key |
ALBNNPSZRVBHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.